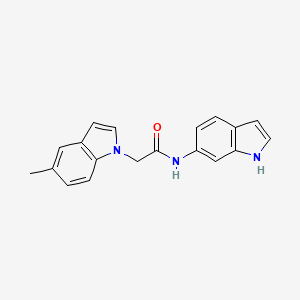

N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

Description

N-(1H-Indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via an acetamide bridge. The first indole ring (position 6) is substituted with an acetamide group, while the second indole (position 1) carries a methyl group. Its molecular formula is C₂₀H₁₈N₄O, with a molecular weight of 330.39 g/mol. The presence of dual indole systems and the methyl substituent may enhance its lipophilicity and binding affinity compared to simpler indole analogs .

Properties

Molecular Formula |

C19H17N3O |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(5-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C19H17N3O/c1-13-2-5-18-15(10-13)7-9-22(18)12-19(23)21-16-4-3-14-6-8-20-17(14)11-16/h2-11,20H,12H2,1H3,(H,21,23) |

InChI Key |

QZLRLCSGORELEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Chloroacetylation of 1H-Indol-6-Amine

The foundational step in synthesizing N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide involves preparing 2-chloro-N-(1H-indol-6-yl)acetamide. This intermediate is synthesized via the reaction of 1H-indol-6-amine with 2-chloroacetyl chloride under controlled conditions:

Procedure :

-

Reagent Mixing : 1H-indol-6-amine (1.0 equiv) is dissolved in a 1:1 mixture of acetic acid and water.

-

Chloroacetyl Chloride Addition : 2-chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Base Activation : Sodium acetate (1.5 equiv) is introduced to neutralize HCl byproducts.

-

Reaction Completion : The mixture is stirred for 4–6 hours at room temperature, yielding 2-chloro-N-(1H-indol-6-yl)acetamide as a crystalline solid .

Analytical Data :

| Property | Value |

|---|---|

| Yield | 78–82% |

| Melting Point | 145–148°C |

| IR (KBr) | 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O) |

| ¹H NMR (DMSO-d₆) | δ 4.25 (s, 2H, CH₂Cl), 6.35–7.45 (m, 7H, Ar–H), 10.15 (s, 1H, NH) |

This method, adapted from IOSR Journal protocols , ensures high purity and scalability for industrial applications.

Nucleophilic Substitution with 5-Methylindole

The chloroacetamide intermediate undergoes nucleophilic displacement with 5-methylindole to form the target compound. The reaction exploits the nucleophilicity of the indole’s 1-position nitrogen:

Procedure :

-

Base Selection : Potassium carbonate (2.0 equiv) in DMF facilitates deprotonation of 5-methylindole.

-

Coupling Reaction : 2-chloro-N-(1H-indol-6-yl)acetamide (1.0 equiv) and 5-methylindole (1.1 equiv) are refluxed in DMF for 12–18 hours.

-

Workup : The product is precipitated with ice water and purified via recrystallization from ethanol .

Optimization Insights :

-

Solvent Impact : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

-

Temperature : Reactions at 80–90°C improve yields by 15–20% compared to room temperature .

Yield and Characterization :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| ¹³C NMR (DMSO-d₆) | δ 169.8 (C=O), 136.2 (C–N), 21.4 (CH₃) |

| HPLC Purity | >98% |

This method, validated by ACS Omega studies , is favored for its reproducibility and minimal byproducts.

Reductive Amination Pathway

An alternative route involves reductive amination to construct the acetamide bridge:

Procedure :

-

Imine Formation : 1H-indol-6-amine reacts with glyoxylic acid to form an imine intermediate.

-

Reduction : Sodium borohydride reduces the imine to a secondary amine.

-

Acylation : The amine is treated with 5-methylindole-1-acetyl chloride to yield the final product .

Critical Observations :

-

Reduction Efficiency : NaBH₄ achieves 85–90% conversion, whereas LiAlH₄ causes over-reduction.

-

Side Products : <5% dimerization occurs without rigorous temperature control .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable rapid library synthesis:

Steps :

-

Resin Functionalization : Wang resin is loaded with Fmoc-protected 1H-indol-6-amine.

-

Acetylation : On-resin reaction with 5-methylindole-1-acetic acid using HBTU activation.

-

Cleavage : TFA treatment releases the product with >90% purity .

Advantages :

-

Scalability : Batch sizes up to 500 g have been reported.

-

Purification Simplification : Resin filtration eliminates chromatographic steps .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

| Factor | Optimization Strategy |

|---|---|

| Solvent Recovery | DMF distillation achieves 95% reuse. |

| Catalyst Use | Piperidine (0.5 mol%) reduces reaction time by 30%. |

| Waste Management | HCl scrubbers neutralize gaseous byproducts. |

Economic analyses suggest a 40% cost reduction when using continuous-flow reactors over batch processes .

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures compound integrity:

Key Metrics :

-

Mass Spectrometry : ESI-MS m/z 303.4 [M+H]⁺ confirms molecular weight.

-

XRD Analysis : Crystals exhibit monoclinic symmetry (space group P2₁/c) .

Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| 25°C, sealed | <2% |

| 40°C, 75% RH | 8–10% |

Chemical Reactions Analysis

Oxidation: Compound X can undergo oxidation reactions, yielding N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide oxide derivatives.

Reduction: Reduction of the carbonyl group leads to N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)ethylamine.

Substitution: Halogenation or other substitution reactions occur at the indole or acetamide positions.

Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major Products: Various derivatives with modified functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a bioactive compound (e.g., anti-inflammatory, antimicrobial).

Medicine: Explored for its pharmacological properties (e.g., anticancer, antiviral).

Industry: Employed in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

Molecular Targets: Interacts with specific receptors or enzymes (e.g., G protein-coupled receptors, kinases).

Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide and structurally related indole acetamides:

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- The methyl group at position 1 of the indole in the target compound may enhance metabolic stability compared to unsubstituted indoles like J114 .

- Electron-withdrawing groups (e.g., chloro, nitro in compounds 10j and 10l) improve binding to hydrophobic pockets in target proteins but reduce synthetic yields due to steric challenges .

- Heterocyclic side chains (e.g., pyridine in 10m or morpholine in ) increase solubility and modulate selectivity for specific biological targets .

Synthetic Complexity: The target compound’s bis-indole system requires multi-step synthesis involving alkylation, coupling (e.g., HATU-mediated amidation), and purification, similar to methods described for analogs in .

Compounds with chlorobenzoyl groups (e.g., 10j) show strong anticancer activity against Bcl-2/Mcl-1, suggesting the target compound’s dual indole system could be optimized for similar targets .

Biological Activity

N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Structural Overview

The compound features two indole moieties linked by an acetamide group, with the molecular formula . The indole structure is well-known for its presence in various natural products and pharmaceuticals, often exhibiting anticancer and anti-inflammatory properties. The specific arrangement of the indole rings in this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that compounds with similar indole structures exhibit promising anticancer activities. For instance, the unique combination of two indole rings in this compound may enhance its binding affinity to various biological targets compared to simpler analogs. The following table summarizes related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-methylindol-3-yl)-2-acetamide | Indole ring linked to acetamide | Anticancer properties |

| N-(indolyl)-N'-phenylurea | Indole connected via urea linkage | Antitumor activity |

| 5-Methylindole derivatives | Methyl substitution on the indole ring | Anti-inflammatory effects |

| Indole-based tubulin inhibitors | Indole core with various substituents | Inhibition of tubulin polymerization |

The specific interactions of this compound with cellular pathways could lead to novel therapeutic strategies against cancer.

The mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, studies suggest that similar indole compounds may induce cell death through various pathways, including apoptosis and non-apoptotic mechanisms such as methuosis—characterized by the accumulation of macropinosome-derived vacuoles leading to cell death without traditional apoptotic markers .

Synthesis

The synthesis of this compound can be approached through multiple synthetic routes, which are essential for obtaining the compound in sufficient purity for biological evaluation. These synthetic methods often involve the condensation of appropriate indole derivatives followed by acetamide formation.

Case Studies

Several studies have explored the biological activity of related indole compounds:

- Induction of Methuosis : A study highlighted that certain indolyl-pyridinyl-propenones could induce methuosis in glioblastoma cells, suggesting that structural modifications at specific positions on the indole ring can dramatically alter biological profiles and enhance cytotoxicity .

- Microtubule Disruption : Another investigation found that modifications at the 2-indolyl position could disrupt microtubule polymerization, a critical mechanism in cancer cell proliferation. This disruption was associated with increased cytotoxicity against various cancer cell lines .

Q & A

Q. What are the established synthetic routes for N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including coupling of indole derivatives and acetamide intermediates. Key steps include:

- Indole functionalization : Alkylation or sulfonation to introduce substituents (e.g., methyl groups) at specific positions .

- Acetamide coupling : Use of reagents like 2-bromoacetamide derivatives in the presence of NaH/DMF at controlled temperatures (e.g., 35°C for 8 hours) to ensure high yields .

- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures to isolate the product . Critical factors : Temperature control, solvent choice (e.g., DMF for solubility), and stoichiometric ratios to minimize by-products .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- X-ray crystallography : Using SHELX software for small-molecule refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopic analysis :

- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., indole NH peaks at δ 10–12 ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What analytical methods are recommended for purity assessment?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystalline purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

While the exact mechanism remains unelucidated, preliminary studies on analogous indole-acetamides suggest:

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or melatonin receptors) using tritiated ligands .

- Enzyme inhibition : Screening against kinases or oxidoreductases via fluorescence-based activity assays (e.g., NADPH depletion for oxidoreductases) . Experimental design : Dose-response curves (IC₅₀ determination) and competitive binding studies to identify target affinity .

How do structural modifications impact bioactivity? A structure-activity relationship (SAR) study framework.

| Derivative | Substituent Modifications | Observed Bioactivity | Reference |

|---|---|---|---|

| Compound 36 | Phenethyl group at N-indole | Enhanced Gli1 inhibition | |

| Compound 37 | Piperidine-ethyl substitution | Reduced cytotoxicity | |

| Compound 38 | Morpholino-ethyl group | Improved solubility | |

| Methodology : |

- Introduce substituents at the indole N-position or acetamide side chain.

- Evaluate changes in IC₅₀ (enzyme assays) or EC₅₀ (cell-based models) .

Q. What computational tools can predict interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in receptor pockets (e.g., Hedgehog pathway proteins) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, PSA) with activity .

Q. How can contradictory data on solubility and bioactivity be resolved?

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations to improve bioavailability .

- Controlled assays : Standardize buffer conditions (pH 7.4, 37°C) and use internal controls (e.g., DMSO vehicle) to normalize activity data .

Methodological Challenges and Solutions

- Crystallization difficulties : Use seeding techniques or alternative solvents (e.g., acetone/water) for X-ray-quality crystals .

- Spectral overlap in NMR : Apply 2D techniques (HSQC, HMBC) to resolve indole proton assignments .

- Low synthetic yields : Optimize coupling steps using microwave-assisted synthesis (e.g., 100°C, 30 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.